2-[[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-morpholin-4-ylethanone 2-[[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-morpholin-4-ylethanone
Brand Name: Vulcanchem
CAS No.: 850936-72-0
VCID: VC6447596
InChI: InChI=1S/C15H17N3O3S/c1-11-3-2-4-12(9-11)14-16-17-15(21-14)22-10-13(19)18-5-7-20-8-6-18/h2-4,9H,5-8,10H2,1H3
SMILES: CC1=CC(=CC=C1)C2=NN=C(O2)SCC(=O)N3CCOCC3
Molecular Formula: C15H17N3O3S
Molecular Weight: 319.38

2-[[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-morpholin-4-ylethanone

CAS No.: 850936-72-0

Cat. No.: VC6447596

Molecular Formula: C15H17N3O3S

Molecular Weight: 319.38

* For research use only. Not for human or veterinary use.

2-[[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-morpholin-4-ylethanone - 850936-72-0

Specification

CAS No. 850936-72-0
Molecular Formula C15H17N3O3S
Molecular Weight 319.38
IUPAC Name 2-[[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-morpholin-4-ylethanone
Standard InChI InChI=1S/C15H17N3O3S/c1-11-3-2-4-12(9-11)14-16-17-15(21-14)22-10-13(19)18-5-7-20-8-6-18/h2-4,9H,5-8,10H2,1H3
Standard InChI Key QIELAXHMCLKKCK-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)C2=NN=C(O2)SCC(=O)N3CCOCC3

Introduction

Chemical Identity and Structural Features

Molecular Architecture

2-[[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-morpholin-4-ylethanone (IUPAC name: 2-[[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-morpholin-4-ylethanone) belongs to the class of sulfur-containing heterocycles. Its structure integrates three critical domains:

  • A 1,3,4-oxadiazole ring substituted at position 5 with a 3-methylphenyl group, contributing aromaticity and steric bulk.

  • A thioether (-S-) linkage at position 2 of the oxadiazole, enhancing electronic delocalization and redox stability.

  • A morpholine-4-yl-ethanone moiety at the terminal position, providing hydrogen-bonding capacity and conformational flexibility .

Physicochemical Properties

Key molecular parameters derived from computational and experimental studies include:

PropertyValueSource
Molecular FormulaC₁₅H₁₇N₃O₃S
Molecular Weight319.4 g/mol
SMILESCC1=CC=CC(=C1)C2=NN=C(O2)SCC(=O)N3CCOCC3
InChIKeyKWVFUGFGMQEPKG-UHFFFAOYSA-N
PubChem CID851233

The compound’s logP (calculated) of 2.1 suggests moderate lipophilicity, favoring membrane permeability in biological systems . X-ray crystallography data for the analogous p-tolyl derivative reveals planar geometry at the oxadiazole ring, with dihedral angles of 12.3° between the oxadiazole and phenyl rings.

Synthesis and Reactivity

Synthetic Pathways

The synthesis typically follows a multi-step protocol optimized for yield and purity:

  • Formation of 5-(3-Methylphenyl)-1,3,4-oxadiazole-2-thiol:

    • 3-Methylbenzoic acid is converted to its hydrazide derivative via reaction with hydrazine hydrate.

    • Cyclocondensation with carbon disulfide under alkaline conditions yields the thiol precursor.

  • Thioether Coupling:

    • The thiol intermediate reacts with 2-chloro-1-morpholinoethanone in dichloromethane at reflux (40°C, 6–8 hrs), catalyzed by triethylamine to facilitate nucleophilic substitution.

  • Purification:

    • Column chromatography (silica gel, ethyl acetate/hexane 3:7) achieves >95% purity, confirmed by HPLC.

Reaction Optimization

Critical parameters influencing yield (68–72%):

  • Solvent Polarity: Dichloromethane outperforms THF or DMF due to better solubility of intermediates.

  • Temperature Control: Reflux conditions prevent thioketone byproduct formation.

  • Stoichiometry: A 1.2:1 molar ratio of 2-chloro-1-morpholinoethanone to oxadiazole-thiol minimizes unreacted starting material.

Biological Activity and Mechanistic Insights

Structure-Activity Relationships (SAR)

  • 3-Methyl vs. 4-Methyl Substitution: The meta-methyl group introduces steric hindrance, reducing HDAC binding affinity by 40% compared to para-substituted analogs .

  • Morpholine Role: The morpholine oxygen participates in hydrogen bonding with Asp98 residue in HIV-1 protease (molecular docking ΔG = -9.2 kcal/mol).

Applications in Drug Development

Antiviral Lead Optimization

In murine models, the p-tolyl analog reduced viral load by 2.5 log₁₀ at 50 mg/kg/day. Structural modifications to the 3-methyl derivative aim to:

  • Enhance blood-brain barrier penetration via fluorine substitution.

  • Reduce CYP3A4 inhibition (current hepatic clearance t₁/₂ = 2.3 hrs).

Material Science Applications

The compound’s rigid heterocyclic core shows promise in:

  • Liquid Crystal Displays: Annealing studies reveal nematic phase stability up to 145°C .

  • Organic Photovoltaics: As an electron transport layer, achieving 8.7% power conversion efficiency in perovskite cells .

Future Research Directions

  • Pharmacokinetic Profiling: Address metabolic instability via prodrug strategies (e.g., morpholine N-oxide derivatives).

  • Targeted Delivery Systems: Encapsulation in PEG-PLGA nanoparticles to improve tumor accumulation (in vitro release t₉₀% = 72 hrs) .

  • Computational Design: QSAR models integrating Hammett constants (σₘ = 0.12) and molecular dynamics simulations to predict off-target effects.

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